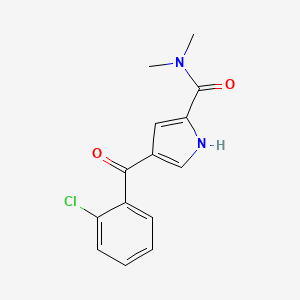

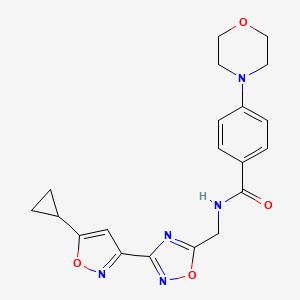

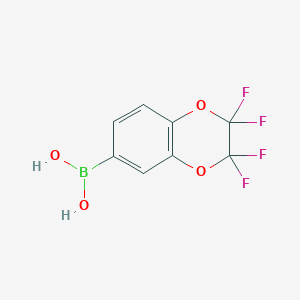

![molecular formula C9H3BrF3N3 B2977561 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2138312-50-0](/img/structure/B2977561.png)

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is C8H4BrF3N2 . The InChI Code is 1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5 (14 (6)7)8 (10,11)12/h1-4H .Physical and Chemical Properties Analysis

The physical form of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is solid . It is stored in an inert atmosphere at 2-8°C . The molecular weight is 265.03 .科学的研究の応用

Synthesis and Structural Analysis

Imidazo[1,2-a]pyridine derivatives, including those related to 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile, are subjects of synthesis and structural analysis due to their potential applications in developing new chemical entities. For instance, the synthesis of imidazo[1,2-a]pyridines and their rearrangements to produce different chemical structures demonstrate the versatility of these compounds in organic synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002). The structural elucidation and Hirshfeld surface analysis of new derivatives underscore their potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

Corrosion Inhibition

Some imidazo[1,2-a]pyridine derivatives demonstrate significant performance as corrosion inhibitors, indicating their potential applications in protecting metals from corrosion. A study evaluating the inhibition performance of such derivatives against mild steel corrosion in acidic media reveals their effectiveness, which could be leveraged in industrial applications (Saady et al., 2021).

Fluorescent Probes

The development of fluorescent probes for mercury ion detection highlights another application of imidazo[1,2-a]pyridine derivatives. The synthesis of specific derivatives that act as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions demonstrates their potential in environmental monitoring and safety applications (Shao et al., 2011).

Anticancer and Antimicrobial Activity

Research into the biological activity of imidazo[1,2-a]pyridine derivatives has shown promising results in terms of their anticancer and antimicrobial potential. The synthesis and evaluation of derivatives with significant activity against various bacterial strains and cancer cell lines suggest their potential in developing new therapeutic agents (Shelke et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given that imidazo[1,2-a]pyridines are often used in pharmaceutical chemistry , it is likely that this compound could interact with various biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological activities of other compounds in this class

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMODVQFTPGJASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

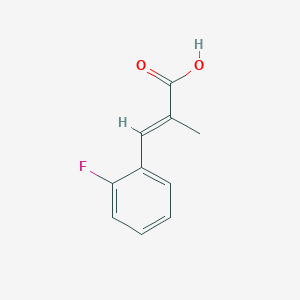

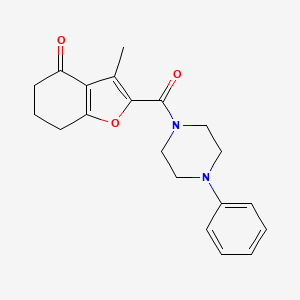

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2977482.png)

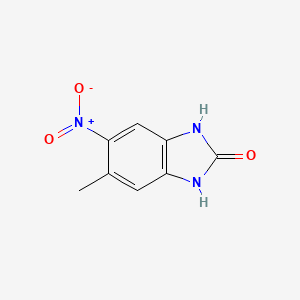

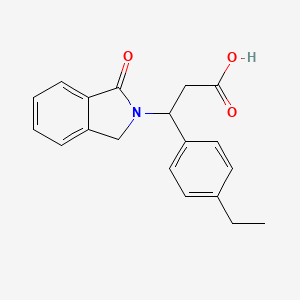

![2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2977483.png)

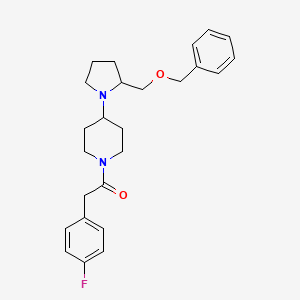

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2977485.png)